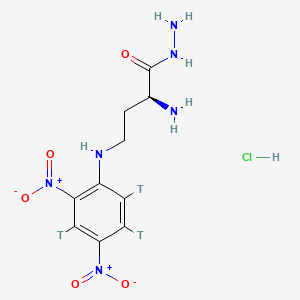
Menisdaurin
概要
説明
Menisdaurin (CAS number: 67765-58-6) is a cyanoglucoside that was originally isolated from Menispermum dauricum, a plant belonging to the Menispermaceae family. It has also been found in other plant sources, including Ilex species . The compound’s name pays homage to its discovery in the Dahurian moonseed plant.
科学的研究の応用
Menisdaurin has diverse applications across scientific disciplines:
Chemistry: Researchers study its chemical properties, reactivity, and potential synthetic derivatives.
Biology: It may exhibit biological activities, such as antimicrobial or antitumor effects.
Medicine: Investigations explore its potential therapeutic uses.
Industry: Although not widely used, it could find applications in specialized industries.
作用機序
メニズダウリンが効果を発揮する正確なメカニズムは、現在も研究中の分野です。特定の分子標的とシグナル伝達経路との相互作用が関与している可能性があります。これらのメカニズムを完全に解明するには、さらなる研究が必要です。
Safety and Hazards
将来の方向性
Four new cyclohexylideneacetonitrile derivatives, named menisdaurins B–E, as well as three known cyclohexylideneacetonitrile derivatives—menisdaurin, coclauril, and menisdaurilide—were isolated from the hypocotyl of a mangrove (Bruguiera gymnorrhiza) . These compounds showed anti-Hepatitis B virus (HBV) activities, indicating potential future directions for the study of this compound .
生化学分析
Biochemical Properties
Menisdaurin plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It is known to undergo enzymatic hydrolysis, which results in the formation of menisdaurigenin . The enzymatic hydrolysis of this compound involves the enzyme emulsin, although this process does not yield the aglycone part . This compound’s interactions with these enzymes highlight its role in biochemical pathways and its potential impact on various biological processes.
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound exhibits anti-Hepatitis B virus activities, indicating its potential impact on viral infections . Additionally, this compound’s effects on cellular metabolism and gene expression suggest its role in modulating cellular functions and responses to external stimuli.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. This compound’s structure allows it to interact with specific enzymes, leading to changes in their activity. For example, the hydrolysis of this compound results in the formation of menisdaurigenin, which exhibits different biochemical properties . These interactions at the molecular level contribute to this compound’s overall effects on cellular functions and biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown varying effects over time. Its stability and degradation have been studied, revealing that this compound is unstable in water and methanol . Long-term studies have indicated that this compound’s effects on cellular function can change over time, with potential implications for its use in therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of this compound can lead to toxic or adverse effects, while lower doses may exhibit therapeutic benefits . Understanding the dosage effects of this compound is crucial for determining its safety and efficacy in potential medical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The enzymatic hydrolysis of this compound by emulsin is a key step in its metabolic pathway . This process results in the formation of menisdaurigenin, which has distinct biochemical properties and potential effects on metabolic flux and metabolite levels.
Transport and Distribution
This compound’s transport and distribution within cells and tissues involve specific transporters and binding proteins. These interactions influence this compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution of this compound is essential for elucidating its overall effects on cellular functions and therapeutic potential.
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . These localization patterns influence this compound’s interactions with other biomolecules and its overall impact on cellular processes.
準備方法
合成経路:: メニズダウリンの合成調製には、この化合物を得るための特定のステップが含まれます。残念ながら、詳細な合成経路は文献では広く入手できません。研究者は、天然資源からメニズダウリンをうまく単離しています。
工業生産:: メニズダウリンは、商業的な需要が限られているため、大規模には工業的に生産されていません。天然資源からの単離が、依然として主要な方法です。
化学反応の分析
反応性:: メニズダウリンは、以下を含むさまざまな化学反応を起こします。
酸化: 特定の条件下で酸化されます。
還元: 還元反応は、その構造を変更する可能性があります。
置換: 置換基を導入または置換することができます。
加水分解: メニズダウリンの酸性または酵素による加水分解により、アグリコン型が生成されます。
グルコシダーゼ酵素: これらの酵素は、グリコシド結合を切断して、グルコースとアグリコンを放出します。
主要な生成物:: メニズダウリンから生成される主要な生成物は、メニズダウリゲニンとして知られるアグリコンです。このアグリコンは、その生物学的効果の原因となる活性成分です。
4. 科学研究への応用
メニズダウリンは、科学分野で多様な用途があります。
化学: 研究者は、その化学的性質、反応性、および潜在的な合成誘導体を研究しています。
生物学: 抗菌作用や抗腫瘍作用など、生物学的活性を示す可能性があります。
医学: その潜在的な治療用途を調査しています。
産業: 広く使用されていませんが、専門的な産業で用途が見つかる可能性があります。
類似化合物との比較
メニズダウリンの独自性は、シアノグルコシド構造にあります。直接の類似体は存在しませんが、同じクラスの関連化合物には以下が含まれます。
シアノグルコシド: これらの化合物は、同じグリコシド結合を共有しますが、アグリコン部分は異なります。
特性
IUPAC Name |
2-[4-hydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohex-2-en-1-ylidene]acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO7/c15-4-3-7-1-2-8(17)5-9(7)21-14-13(20)12(19)11(18)10(6-16)22-14/h1-3,8-14,16-20H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHVFIKQCUKKQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC(=CC#N)C1OC2C(C(C(C(O2)CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


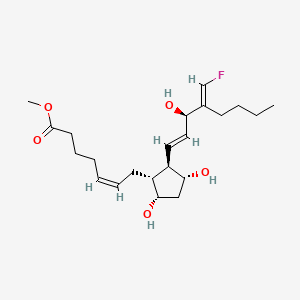

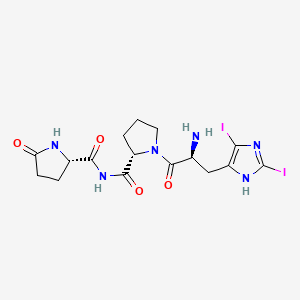
![(2S,3R)-2-(Dimethylamino)-3-methyl-N-[(3S,4S,7S,10Z)-7-(2-methylpropyl)-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]pentanamide](/img/structure/B1234307.png)
![2-[(5E)-4-Oxo-5-({1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-3-YL]ethanesulfonic acid](/img/structure/B1234309.png)
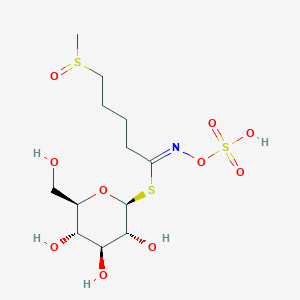



![N-[[5-(2-chloro-4-nitro-phenyl)-2-furyl]methyleneamino]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B1234321.png)
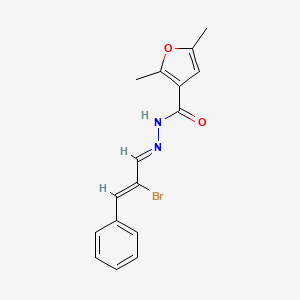
![N-[(E)-(1-acetylindol-3-yl)methylideneamino]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B1234323.png)
